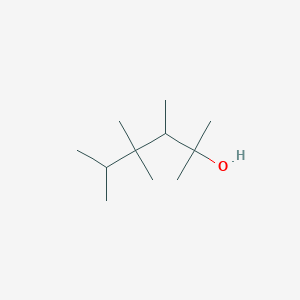![molecular formula C17H18BrN3 B14396277 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine CAS No. 89505-29-3](/img/structure/B14396277.png)
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl ring, which is further substituted with a diazenyl group and a bromophenyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenylpiperidine under controlled conditions to form the desired azo compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the azo group to an amine group.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts color to the compound.
Mecanismo De Acción
The mechanism of action of 1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism.
Comparación Con Compuestos Similares
1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine can be compared with other phenylpiperidines, such as:
Pethidine: An opioid analgesic with a similar piperidine structure but different substituents.
Ketobemidone: Another opioid analgesic with a phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine structure.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties compared to other phenylpiperidines .
Propiedades
Número CAS |
89505-29-3 |
|---|---|
Fórmula molecular |
C17H18BrN3 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
(4-bromophenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C17H18BrN3/c18-14-4-6-15(7-5-14)19-20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
Clave InChI |
XDVOKPBQXALWGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


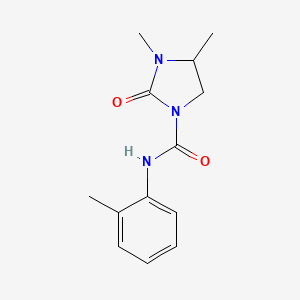
![2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14396199.png)
![(NE)-N-[1-(2-methyl-6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14396201.png)

![5-[3-(2-Methylprop-1-en-1-yl)oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B14396209.png)
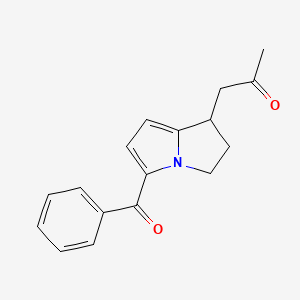

![N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea](/img/structure/B14396239.png)
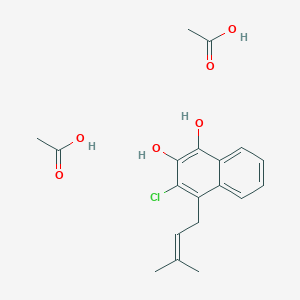
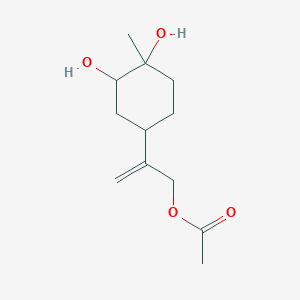
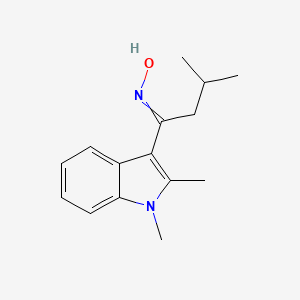
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
